Enantiomer-Dependent CCR2 Antagonist Potency: (S) Configuration is Required for Low‑Nanomolar Activity
In a series of γ‑aminoamide CCR2 antagonists built on the (2S)-2-(4-fluorophenyl)piperidine scaffold, the (S) stereochemistry at the carbon α to the amide carbonyl was shown to be the preferred absolute configuration for CCR2 binding. The lead compound (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide (11) exhibited an IC₅₀ of 180 nM (CCR2 binding assay) [1]. The opposite (R) enantiomer resulted in a substantial loss of potency, confirming that the (S) configuration is a determinant of high‑affinity interaction with the CCR2 receptor [1]. This establishes that procurement of the enantiomerically pure (2S) form, rather than its racemate or (R) enantiomer, is mandatory for programs aiming to replicate or improve upon this chemotype.
| Evidence Dimension | CCR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | CCR2 IC₅₀ = 180 nM (compound 11 incorporating the (2S)-2-(4-fluorophenyl)piperidine fragment) |
| Comparator Or Baseline | (R) enantiomer of compound 11 (exact IC₅₀ not disclosed, but described as significantly less potent) |
| Quantified Difference | Absolute stereochemistry requirement: (S) >> (R); exact fold difference not given but deemed critical by authors |
| Conditions | Human CCR2 binding displacement assay; Journal of Medicinal Chemistry, 2006 |
Why This Matters
A researcher cannot achieve the published lead potency using the (R) enantiomer or racemic 2-(4-fluorophenyl)piperidine, making the (2S) form an irreplaceable starting material for this chemotype.
- [1] Pasternak, A.; Marino, D.; Vicario, P. P.; Ayala, J. M.; Cascieri, M. A.; Yang, L. Novel, Orally Bioavailable γ‑Aminoamide CC Chemokine Receptor 2 (CCR2) Antagonists. J. Med. Chem. 2006, 49 (16), 4801–4804. View Source
